Cas no 82796-69-8 ((S)-1-(3-Methoxyphenyl)ethylamine)

(S)-1-(3-Methoxyphenyl)ethylamine structure
82796-69-8 structure
Product Name:(S)-1-(3-Methoxyphenyl)ethylamine
Numero CAS:82796-69-8
MF:C9H13NO
MW:151.205622434616
MDL:MFCD00671656
CID:60500
PubChem ID:7020761
Update Time:2025-05-27

(S)-1-(3-Methoxyphenyl)ethylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-1-(3-Methoxyphenyl)ethanamine
    • (S)-m-Methoxy-alpha-methylbenzylamine
    • (1S)-1-(3-methoxyphenyl)ethanamine
    • (s)-1-(3-METHOXYPHENYL)ETHYLAMINE
    • [(1S)-1-(3-Methoxyphenyl)ethyl]amine
    • (S)-3-Methoxy-α-methylbenzylamine
    • (S)-(-)-1-(3-Methoxyphenyl)ethylamine
    • (S)-3-(1-Aminoethyl)anisole
    • (s)-3-methoxy-alpha-methylbenzylamine
    • AMY37526
    • 1-(S)-(3-methoxy-phenyl)-ethylamine
    • AKOS015852241
    • (s)-(3-methoxyphenyl)ethylamine
    • (S)-(-)-3-Methoxy-i+--methylbenzylamine
    • (1S)-1-(3-methoxyphenyl)ethylamine
    • (S)-1-(3-methoxyphenyl)-ethylamine
    • (S)-3-Methoxy-alpha-methylbenzylamine, ChiPros(R), produced by BASF, 99%
    • DTXSID501002896
    • CS-B0843
    • EC 632-902-0
    • CJWGCBRQAHCVHW-ZETCQYMHSA-N
    • A840448
    • SCHEMBL335349
    • (S)-1-(3-methoxy-phenyl)-ethylamine
    • (1S)-1-(3-methoxyphenyl)ethan-1-amine
    • 82796-69-8
    • (S)-1-(3-methoxyphenyl)ethan-1-amine
    • MFCD00671656
    • EN300-97838
    • AS-35064
    • (αS)-3-Methoxy-α-methylbenzenemethanamine (ACI)
    • Benzenemethanamine, 3-methoxy-α-methyl-, (S)- (ZCI)
    • (S)-m-Methoxy-α-phenethylamine
    • (S)-m-Methoxy-α-phenylethylamine
    • [(S)-(-)-1-(3-Methoxyphenyl)ethyl]amine
    • NS00077549
    • (S)-1-(3-Methoxyphenyl)ethylamine
    • MDL: MFCD00671656
    • Inchi: 1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3/t7-/m0/s1
    • Chiave InChI: CJWGCBRQAHCVHW-ZETCQYMHSA-N
    • Sorrisi: [C@H](C1C=CC=C(OC)C=1)(N)C

Proprietà calcolate

  • Massa esatta: 151.10000
  • Massa monoisotopica: 151.099714038g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 116
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 35.2Ų

Proprietà sperimentali

  • Colore/forma: Liquid
  • Densità: 1,028 g/cm3
  • Punto di fusione: 5 °C
  • Punto di ebollizione: 66 °C/0.38 mmHg
  • Punto di infiammabilità: >100°C
  • Indice di rifrazione: 1.5335
  • Coefficiente di ripartizione dell'acqua: Soluble in water (10g/L).
  • PSA: 35.25000
  • LogP: 2.41520
  • Sensibilità: Air Sensitive
  • Solubilità: Non determinato

(S)-1-(3-Methoxyphenyl)ethylamine Informazioni sulla sicurezza

(S)-1-(3-Methoxyphenyl)ethylamine Dati doganali

  • CODICE SA:2922299090
  • Dati doganali:

    Codice doganale cinese:

    2922299090

    Panoramica:

    2922299090. Altri gruppi amminici (naftolo\fenolo)ed eteri\esteri [compresi i loro sali, eccetto quelli contenenti più di un gruppo contenente ossigeno]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

    Riassunto:

    292229090. altri ammino-naftoli e altri ammino-fenoli, diversi da quelli contenenti più di un tipo di funzione ossigenata, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

(S)-1-(3-Methoxyphenyl)ethylamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-2343-25g
(S)-3-(1-AMINOETHYL)ANISOLE
82796-69-8 95
25g
$545 2021-06-26
TRC
M223828-250mg
(S)-1-(3-Methoxyphenyl)ethylamine
82796-69-8
250mg
$ 58.00 2023-09-07
TRC
M223828-500mg
(S)-1-(3-Methoxyphenyl)ethylamine
82796-69-8
500mg
$ 75.00 2023-09-07
TRC
M223828-2.5g
(S)-1-(3-Methoxyphenyl)ethylamine
82796-69-8
2.5g
$ 270.00 2023-09-07
Fluorochem
048058-25g
S)-3-(1-Aminoethyl)anisole
82796-69-8 98%
25g
£902.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S836794-100mg
(S)-(-)-1-(3-Methoxyphenyl)ethylamine
82796-69-8 99%
100mg
¥79.20 2022-09-28
eNovation Chemicals LLC
D504095-5g
(S)-1-(3-METHOXYPHENYL)ETHYLAMINE
82796-69-8 95%
5g
$695 2023-05-14
eNovation Chemicals LLC
D504095-10g
(S)-1-(3-METHOXYPHENYL)ETHYLAMINE
82796-69-8 95%
10g
$980 2023-05-14
eNovation Chemicals LLC
D504095-1kg
(S)-1-(3-METHOXYPHENYL)ETHYLAMINE
82796-69-8 95%
1kg
$2995 2023-05-14
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L16324-1g
(S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros?, 99+%, ee 99+%
82796-69-8 ee 99+%
1g
¥634.00 2023-03-02

(S)-1-(3-Methoxyphenyl)ethylamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Zirconocene chloride hydride Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
Intermolecular enantioselective benzylic C(sp3)-H amination via cationic copper catalysis
Dai, Ling; et al, ChemRxiv, 2023, 1, 1-16

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: L-Alanine Catalysts: Omega transaminase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.0, 30 °C
Riferimento
Chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using ω-transaminases
Fuchs, Michael; et al, Chemical Communications (Cambridge, 2010, 46(30), 5500-5502

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: 2-Amino-2-methyl-1-propanol ,  Ruthenium, di-μ-chlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di-,… ;  20 min, 90 °C; 90 °C → 50 °C
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ;  2.5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  overnight, rt
Riferimento
A Versatile Ru Catalyst for the Asymmetric Transfer Hydrogenation of Both Aromatic and Aliphatic Sulfinylimines
Pablo, Oscar; et al, Chemistry - A European Journal, 2012, 18(7), 1969-1983

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  (+)-cis-1-Amino-2-indanol Solvents: Isopropanol ;  20 min, 90 °C
1.2 Reagents: Potassium tert-butoxide Solvents: Isopropanol ;  3 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  overnight, rt
Riferimento
Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines
Guijarro, David; et al, Journal of Organic Chemistry, 2010, 75(15), 5265-5270

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane ;  rt; 1.5 h, rt
Riferimento
Organoselenium-catalyzed enantioselective syn-dichlorination of unbiased alkenes
Gilbert, Bradley B.; et al, Tetrahedron, 2019, 75(31), 4086-4098

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: 2-Amino-2-methyl-1-propanol ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Isopropanol ;  20 min, 90 °C; 90 °C → rt
1.2 Reagents: Potassium tert-butoxide Solvents: Isopropanol ;  30 min, 50 °C; 50 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
Riferimento
Microwave-Enhanced Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines
Pablo, Oscar; et al, European Journal of Organic Chemistry, 2014, 2014(31), 7034-7038

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 10 atm, 60 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  1 h, rt
Riferimento
A simple and efficient synthesis of (S)- and (R)-1-(3-methoxyphenyl)ethylamine
Hu, Meng; et al, Letters in Organic Chemistry, 2007, 4(2), 126-128

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane ;  0.5 - 1 h, rt
Riferimento
Iridium-catalyzed diastereoselective amination of alcohols with chiral tert-butanesulfinamide by the use of a borrowing hydrogen methodology
Xi, Xiaomei; et al, Organic & Biomolecular Chemistry, 2019, 17(33), 7651-7654

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Trifluoroacetic acid
Riferimento
A general enantioselective synthesis of α-arylethylamines
Chen, Chung Pin; et al, Tetrahedron Letters, 1991, 32(49), 7175-8

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Isopropylamine Catalysts: Pyridoxal 5′-phosphate ,  Omega transaminase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 9, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Stereoselective amination of racemic sec-alcohols through sequential application of laccases and transaminases
Martinez-Montero, Lia; et al, Green Chemistry, 2017, 19(2), 474-480

Metodo di produzione 11

Condizioni di reazione
Riferimento
Resolution of 1-arylalkylamines with 6-(1,2:3,4-di-O-isopropylidene-α-d-galactopyranosyl)hydrogen phthalate
Mereyala, Hari Babu; et al, Tetrahedron: Asymmetry, 2004, 15(4), 585-587

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Borane ,  (3aS,4S,7R,7aR)-Octahydro-7,8,8-trimethyl-4,7-methano-1,3,2-benzoxazaborole Solvents: Tetrahydrofuran ;  5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
1.3 Reagents: Borane Solvents: Tetrahydrofuran ;  24 h, reflux; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  24 h, acidified, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  basified
Riferimento
Enantioselective reduction of ketoxime ethers with borane-oxazaborolidines and synthesis of the key intermediate leading to (S)-rivastigmine
Pakulski, Marcin M.; et al, Tetrahedron: Asymmetry, 2012, 23(9), 716-721

(S)-1-(3-Methoxyphenyl)ethylamine Raw materials

(S)-1-(3-Methoxyphenyl)ethylamine Preparation Products

(S)-1-(3-Methoxyphenyl)ethylamine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:82796-69-8)(S)-1-(3-Methoxyphenyl)ethylamine
Numero d'ordine:A840448
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:49
Prezzo ($):444.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82796-69-8)(S)-1-(3-Methoxyphenyl)ethylamine
A840448
Purezza:99%
Quantità:25g
Prezzo ($):444.0
Email